molecular formula C23H25N5O3S B610361 Pyrintegrin CAS No. 1228445-38-2

Pyrintegrin

Cat. No. B610361
M. Wt: 451.54
InChI Key: QRJTZIJWDLJKQO-UHFFFAOYSA-N
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Description

Pyrintegrin is a 2,4-disubstituted pyrimidine that induces the activation of β1 integrin and multiple growth factor receptors, including FGFR1, IGFR1, EGFR1, and HER2 . It is known to promote embryonic stem cells survival .


Molecular Structure Analysis

The molecular formula of Pyrintegrin is C23H25N5O3S . It is a 2,4-disubstituted pyrimidine .


Physical And Chemical Properties Analysis

Pyrintegrin has a molecular weight of 451.5 g/mol . Its exact physical properties such as melting point, boiling point, and solubility are not mentioned in the search results.

Scientific Research Applications

  • Adipogenesis Induction : Pyrintegrin is identified as a novel small molecule that promotes adipogenesis, the process of fat cell formation. It has been shown to induce adipogenic differentiation in stem cells both in vitro and in vivo. This is significant for applications in soft tissue reconstruction, especially for conditions like lipoatrophy, post-tumor resection, and soft tissue injuries. Pyrintegrin upregulates key adipogenesis markers like PPARγ and C/EBPα, and promotes secretion of adiponectin and leptin (Shah, 2012).

  • Podocyte Protection : In kidney diseases, pyrintegrin has been identified as a podocyte-protective agent. It has shown efficacy in preventing podocyte injury, a key step in the pathogenesis of various glomerular diseases. Pyrintegrin treatment has been found to protect against damage-induced decreases in critical cellular structures in podocytes (Lee et al., 2015).

  • Soft Tissue Formation Enhancement : Pyrintegrin has been demonstrated to induce soft tissue formation from transplanted or endogenous cells, highlighting its potential in reconstructive medicine for conditions like focal adipose deficiency. It shows robust adipogenic activity and can induce adipose tissue formation in vivo, making it a promising therapeutic agent for soft tissue augmentation (Shah et al., 2017).

properties

IUPAC Name

N-(cyclopropylmethyl)-4-[[4-(6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)pyrimidin-2-yl]amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3S/c29-19-7-10-21-17(14-19)2-1-13-28(21)22-11-12-24-23(27-22)26-18-5-8-20(9-6-18)32(30,31)25-15-16-3-4-16/h5-12,14,16,25,29H,1-4,13,15H2,(H,24,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJTZIJWDLJKQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)O)N(C1)C3=NC(=NC=C3)NC4=CC=C(C=C4)S(=O)(=O)NCC5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrintegrin

Synthesis routes and methods

Procedure details

The reaction flask containing 2,4-dichloropyrimidine (372 mg, 2.5 mmol), 6-methoxy-1,2,3,4-tetrahydroquinoline (489 mg, 3 mmol) and diisopropylethylamine (0.52 mL, 3 mmol) in n-butanol (10 mL) was heated at 40° C. overnight. The solvent was evaporated, and the residue was purified by flash column chromatography to give 2-Chloro-4-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)pyrimidine (551 mg, 80%). This intermediate (250 mg, 0.91 mmol) was then dissolved in dichloromethane and treated with BBr3 (1 M in dichloromethane) (1 mL, 1 mmol) at −78° C. The reaction mixture was slowly warmed up to room temperature and stirred for 1 hr, poured into water, extracted with dichloromethane. The combined organics were dried over anhydrous Na2SO4 and concentrated. The residue was purified by flash column chromatography to give 2-Chloro-4-(6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)pyrimidine (154 mg, 65%). To a stirred solution of 2-chloro-4-(6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)pyrimidine (29 mg, 0.11 mmol) and 4-amino-N-(cyclopropylmethyl)benzenesulfonamide (27 mg, 0.12 mmol) in DMF (0.5 mL) was added p-toluenesulfonic acid (2 M in dioxane) (55 μL, 0.11 mmol). The reaction mixture was stirred at 90° C. overnight, then purified by HPLC to give the title compound (27 mg, 56%).
Name
2-chloro-4-(6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)pyrimidine
Quantity
29 mg
Type
reactant
Reaction Step One
Quantity
27 mg
Type
reactant
Reaction Step One
Quantity
55 μL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Yield
56%

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